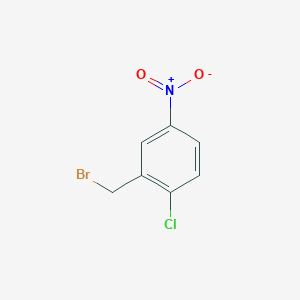

2-(Bromomethyl)-1-chloro-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWGXOGPGAAWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377260 | |

| Record name | 2-(bromomethyl)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52427-01-7 | |

| Record name | 2-(bromomethyl)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a key intermediate in organic synthesis. This document consolidates available data on its characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its reactivity.

Core Chemical Properties and Identifiers

This compound, identified by the CAS number 52427-01-7, is a trifunctional aromatic compound.[1][2][3] Its structure incorporates a reactive benzylic bromide, a chloro group, and a nitro group on a benzene ring, making it a versatile building block in the synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is presented in Table 1. While experimental data for this specific isomer is limited, computed properties provide valuable estimates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-5-nitrobenzyl bromide | [1] |

| CAS Number | 52427-01-7 | [1][2][3] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][3] |

| Molecular Weight | 250.48 g/mol | [1][3] |

| Appearance | Expected to be a solid | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Expected to be soluble in organic solvents | - |

| Density (computed) | 1.755 g/cm³ | [4] |

| Flash Point (computed) | 137.9 °C | [4] |

| Refractive Index (computed) | 1.623 | [4] |

| XLogP3 (computed) | 2.9 | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the radical-mediated benzylic bromination of its precursor, 2-chloro-5-nitrotoluene. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the benzylic bromination of deactivated toluenes using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials and Reagents:

-

2-Chloro-5-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile or chlorobenzene

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrotoluene (1.0 equivalent) in the chosen solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

-

Benzylic Bromide: The C-Br bond at the benzylic position is the most reactive site. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility in constructing more complex molecular frameworks.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a versatile functional handle for further transformations such as diazotization and acylation.

-

Aryl Chloride: The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution. However, its reactivity can be enhanced under specific conditions, particularly in the presence of the strongly electron-withdrawing nitro group.

A logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A diagram illustrating the synthetic pathway to this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause severe skin burns and eye damage and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Spectroscopic Data

At present, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is limited. Researchers synthesizing this compound would need to perform their own analyses to confirm its structure and purity.

Conclusion

This compound is a valuable chemical intermediate with a rich potential for synthetic transformations. Its trifunctional nature allows for a range of selective reactions, making it a key building block in the development of new pharmaceutical agents and other complex organic molecules. Due to the limited availability of experimental data, further research into its physical properties and reactivity is warranted. All handling of this compound should be performed with strict adherence to safety protocols.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene (CAS: 52427-01-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a versatile chemical intermediate. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications in organic synthesis and drug discovery.

Chemical Identity and Properties

This compound is a trifunctional aromatic compound, featuring a reactive benzylic bromide, a chloro group, and a nitro group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52427-01-7 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-5-nitrobenzyl bromide | [1] |

| Boiling Point | 329°C at 760 mmHg | |

| Flash Point | 152.8°C | |

| Density | 1.755 g/cm³ | |

| Refractive Index | 1.623 | |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| XLogP3-AA | 2.9 | [1] |

Synthesis

The synthesis of this compound is typically achieved through the radical bromination of its precursor, 2-chloro-5-nitrotoluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is a common and effective method for this transformation.[2][3][4]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the benzylic bromination of substituted toluenes.[2][3][4]

Materials and Reagents:

-

2-Chloro-5-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide range of organic molecules, including those with potential biological activity.

-

Benzylic Bromide: The highly reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. It can be readily reacted with amines, alcohols, thiols, and other nucleophiles to introduce the 2-chloro-5-nitrobenzyl moiety into a target molecule.

-

Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and diazonium salts.

-

Chloro Group: The chloro substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

While direct involvement in specific signaling pathways has not been extensively documented for this particular molecule, its utility as a building block in the synthesis of bioactive compounds is significant. For instance, similar halogenated and nitrated aromatic compounds are precursors in the development of various therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene from 2-chloro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-(bromomethyl)-1-chloro-4-nitrobenzene, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The primary transformation discussed is the free-radical bromination of the benzylic methyl group of 2-chloro-4-nitrotoluene.

Core Synthesis Strategy: The Wohl-Ziegler Bromination

The conversion of 2-chloro-4-nitrotoluene to this compound is most effectively achieved through a Wohl-Ziegler reaction. This method employs N-bromosuccinimide (NBS) as a selective source of bromine radicals, which preferentially abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), under thermal or photochemical conditions.

The reaction proceeds via a radical chain mechanism:

-

Initiation: The radical initiator (AIBN) decomposes upon heating to generate two radicals.

-

Propagation:

-

A radical abstracts a hydrogen atom from the methyl group of 2-chloro-4-nitrotoluene, forming a resonance-stabilized benzyl radical.

-

The benzyl radical reacts with NBS to yield the desired product, this compound, and a succinimidyl radical.

-

The succinimidyl radical can then react with HBr (formed in situ) to regenerate a bromine radical, continuing the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial for maintaining a low concentration of bromine in the reaction mixture, which suppresses competing electrophilic aromatic bromination.

Quantitative Data Summary

While specific quantitative data for the direct synthesis from 2-chloro-4-nitrotoluene is not extensively reported in publicly available literature, data from analogous reactions provide a strong predictive framework. The following table summarizes typical reaction parameters and outcomes for the benzylic bromination of a closely related substrate, 2-bromo-6-nitrobenzene, which is expected to have similar reactivity.

| Parameter | Value | Reference |

| Starting Material | 2-bromo-6-nitrobenzene | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Radical Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Temperature | 70 °C | [1] |

| Reaction Time | 3-4 hours | [1] |

| Yield | 33% | [1] |

Modern protocols often substitute the hazardous carbon tetrachloride with less toxic solvents like 1,2-dichlorobenzene or dichloromethane, which have been shown to be effective and can in some cases improve yields.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established Wohl-Ziegler bromination procedures.

Materials:

-

2-chloro-4-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

1,2-Dichlorobenzene (or another suitable non-polar solvent)

-

Chloroform

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-nitrotoluene (1.0 eq.) in 1,2-dichlorobenzene.

-

Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C in 1,2-dichlorobenzene) with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material. The reaction is typically complete within 3-5 hours. The progress of the reaction can often be visually monitored: the denser NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of δ 4.5-4.8 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (δ 7.5-8.5 ppm), with coupling patterns consistent with the substitution on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show a signal for the benzylic carbon and the aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (250.48 g/mol ) and show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br bond, the nitro group (NO₂), and the aromatic ring.

This technical guide provides a solid foundation for researchers and professionals engaged in the synthesis of this compound. By following the outlined procedures and considering the provided data, a successful synthesis of this important chemical intermediate can be achieved.

References

2-(Bromomethyl)-1-chloro-4-nitrobenzene IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1-chloro-4-nitrobenzene, a key trifunctional aromatic building block. It details the compound's chemical identity, physicochemical properties, synthesis, and reactivity. This information is intended to support its application in organic synthesis, particularly within the fields of medicinal chemistry and drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: 2-Chloro-5-nitrobenzyl bromide[1]

The structure of this compound features a benzene ring substituted with a chloro group, a nitro group, and a bromomethyl group. The relative positions of these functional groups impart distinct reactivity to different sites on the molecule, making it a versatile intermediate for complex chemical syntheses.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The key properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 52427-01-7 | [1][2] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][2] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | White to light yellow crystal or crystalline powder | [3] (by analogy) |

| Boiling Point | 304.5 °C at 760 mmHg | [3] |

| Density | 1.755 g/cm³ | [3] |

| Flash Point | 137.9 °C | [3] |

| Refractive Index | 1.623 | [3] |

| XLogP3 | 2.9 | [1] |

| Polar Surface Area | 45.8 Ų | [1] |

Table 2: Hazard and Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Data sourced from PubChem GHS Classification.[1] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a free-radical bromination of the benzylic methyl group of its precursor, 2-chloro-5-nitrotoluene. The following protocol is a representative procedure based on the synthesis of a structurally similar compound.

Caption: General workflow for the synthesis of the target compound.

Detailed Methodology:

-

Materials:

-

2-Chloro-5-nitrotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount, e.g., 0.02 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitrotoluene, N-bromosuccinimide, and the solvent (e.g., carbon tetrachloride).

-

Add the radical initiator, AIBN, to the mixture.

-

Heat the reaction mixture to reflux (approximately 70-80°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield the pure this compound.

-

Application in Synthesis: Nucleophilic Substitution

The benzylic bromide of this compound is a highly reactive electrophilic site, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of various nucleophiles, a common strategy in the synthesis of pharmaceutical intermediates.

Caption: Reactivity of the target compound with various nucleophiles.

Representative Protocol: N-Alkylation of an Amine

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (e.g., Benzylamine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)

-

Acetonitrile or N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

In a round-bottom flask, suspend potassium carbonate in the chosen solvent.

-

Add the amine nucleophile to the suspension.

-

Add a solution of this compound in the same solvent dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the starting material is consumed, as monitored by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

-

Applications in Drug Development

Halogenated and nitrated aromatic compounds are foundational scaffolds in medicinal chemistry. This compound serves as a versatile building block due to its distinct reactive sites.

-

Benzylic Bromide: As demonstrated, this site is highly reactive towards nucleophiles, allowing for the straightforward attachment of amines, alcohols, thiols, and other functional groups. This is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

-

Aryl Chloride: The chlorine atom on the aromatic ring is less reactive than the benzylic bromide. However, its reactivity can be exploited in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the benzylic position has been functionalized.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for certain reactions. It can also be readily reduced to an aniline, a key functional group that opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and sulfonylation.

The strategic, sequential manipulation of these three functional groups allows for the efficient construction of complex molecular architectures found in many biologically active compounds and is particularly relevant in the synthesis of protein degrader building blocks and other targeted therapeutics.[4]

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(bromomethyl)-1-chloro-4-nitrobenzene, a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its reactivity and potential applications in drug development.

Core Physicochemical Properties

This compound, with the CAS Number 31577-25-0, is a substituted aromatic compound.[1] Its chemical structure features a benzene ring substituted with a bromomethyl, a chloro, and a nitro group. This combination of functional groups imparts a unique reactivity profile, making it a valuable intermediate in medicinal chemistry.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [2] |

| CAS Number | 31577-25-0 | [1] |

| Boiling Point | 304.5 °C at 760 mmHg | [1] |

| Density | 1.755 g/cm³ | [1] |

| Flash Point | 137.9 °C | [1] |

| XLogP3 | 2.9 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of 1-chloro-2-methyl-4-nitrobenzene. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Radical Bromination

Materials:

-

1-Chloro-2-methyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Light source (e.g., UV lamp or a high-wattage incandescent bulb)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methyl-4-nitrobenzene (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

-

Initiate the reaction by heating the mixture to reflux while irradiating with a light source.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of the 2-chloro-4-nitrophenylmethyl moiety into various molecular scaffolds, a common strategy in the synthesis of biologically active compounds.

The electron-withdrawing nitro group on the aromatic ring further activates the benzylic position towards nucleophilic attack. The chloro and nitro substituents also provide handles for further functionalization, such as reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chloride, albeit under more forcing conditions.

Caption: Reactivity of this compound in drug discovery.

Spectral Data (Predicted)

¹H NMR:

-

Aromatic Protons: Three protons in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded. The protons will likely exhibit a complex splitting pattern due to their coupling with each other.

-

Benzylic Protons: A singlet corresponding to the two protons of the bromomethyl group is expected in the range of δ 4.5-5.0 ppm. The electron-withdrawing nature of the adjacent aromatic ring and the bromine atom will cause a significant downfield shift.

¹³C NMR:

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the chloro and nitro groups, as well as the carbon bearing the bromomethyl group, will have distinct chemical shifts.

-

Benzylic Carbon: A signal for the carbon of the bromomethyl group is expected in the range of δ 30-40 ppm.

IR Spectroscopy:

-

Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-Cl stretching: Absorption in the fingerprint region, typically below 800 cm⁻¹.

-

C-Br stretching: Absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these halogens.

-

Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z [M-Br]⁺. Another likely fragmentation pathway is the formation of the 2-chloro-4-nitrobenzyl cation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause severe skin burns and eye damage and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the field of drug discovery. Its distinct pattern of substitution on the benzene ring provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-chloro-4-nitrobenzene is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a highly reactive benzylic bromide, a less reactive aryl chloride, and an electron-withdrawing nitro group, allows for selective and sequential chemical transformations. This makes it a valuable building block for the synthesis of a wide array of complex molecules and heterocyclic scaffolds, which are prominent in medicinal chemistry. This guide provides a comprehensive overview of its reactivity, stability, and key experimental protocols.

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-5-nitrobenzyl bromide |

| CAS Number | 52427-01-7[1] |

| Molecular Formula | C₇H₅BrClNO₂[1] |

| Molecular Weight | 250.48 g/mol [1] |

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups. The interplay between these groups allows for a high degree of control in synthetic routes.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule. As a benzylic bromide, it is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a wide range of nucleophiles.

Common nucleophilic substitution reactions include the formation of:

-

Ethers: Reaction with alkoxides or phenoxides.

-

Amines: Reaction with primary or secondary amines.

-

Thiols: Reaction with thiolates.

-

Azides and Cyanides: Introduction of other functional groups for further elaboration.

The high reactivity of the benzylic bromide allows for selective functionalization while leaving the aryl chloride intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The chloro group attached to the aromatic ring is significantly less reactive than the benzylic bromide. However, its reactivity towards nucleophilic aromatic substitution is enhanced by the strong electron-withdrawing effect of the para-nitro group. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SₙAr reactions. This reaction typically requires strong nucleophiles and can be facilitated by elevated temperatures. The resonance structures of the intermediate show that the negative charge is delocalized onto the nitro group, which is why the para-positioning is so activating for this reaction.[2][3][4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative is a precursor to a vast number of compounds, including diazonium salts, amides, and various heterocyclic systems.

Stability and Degradation

While specific stability data for this compound is not extensively available in the literature, information on closely related compounds, such as 1-Bromo-2-(bromomethyl)-4-chlorobenzene, provides valuable insights into its stability profile.[5]

General Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, an inert atmosphere and refrigeration (2-8°C) are recommended.

Key Degradation Pathway: Hydrolysis

The most probable degradation pathway, particularly under acidic or aqueous conditions, is the hydrolysis of the highly reactive benzylic bromide to the corresponding benzyl alcohol, 2-chloro-5-nitrobenzyl alcohol.[5] The presence of acid can catalyze this hydrolysis.

Minimizing Degradation:

-

Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.[5]

-

Anhydrous Conditions: Utilize anhydrous solvents and reagents whenever the reaction chemistry permits to limit the availability of water.[5]

-

Reaction Time: Minimize the duration of the reaction to reduce the exposure of the compound to destabilizing conditions.[5]

Hypothetical Stability Data:

The following table presents hypothetical stability data for this compound under various conditions, based on the behavior of analogous compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Primary Degradant |

| 0.1 M HCl (aq) | 25 | 24 | < 5 | 2-chloro-5-nitrobenzyl alcohol |

| 0.1 M HCl (aq) | 50 | 24 | 15-25 | 2-chloro-5-nitrobenzyl alcohol |

| Water | 25 | 24 | < 2 | 2-chloro-5-nitrobenzyl alcohol |

| 0.1 M NaOH (aq) | 25 | 24 | 5-10 | 2-chloro-5-nitrobenzyl alcohol |

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These are based on established procedures for structurally similar compounds and may require optimization.[6]

Synthesis of N-(2-chloro-5-nitrobenzyl)amine Derivatives

This protocol describes the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the primary amine (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of 2-chloro-5-nitrobenzyl Ethers

This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.

Materials:

-

This compound

-

Phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the phenol (1.1 eq) and potassium carbonate (2.0 eq) in DMF in a round-bottom flask.

-

Slowly add a solution of this compound (1.0 eq) in DMF to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

Stability Monitoring by HPLC

This protocol provides a method for monitoring the stability of this compound, particularly its hydrolysis to the corresponding benzyl alcohol.[5]

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

Forced Degradation Study Protocol:

-

Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

-

In separate vials, add an aliquot of the stock solution to an equal volume of stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).

-

Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the HPLC mobile phase for analysis.

Visualizations

Reaction Pathways

Caption: Key reaction pathways of this compound.

Experimental Workflow for Nucleophilic Substitution

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its distinct reactivity at the benzylic bromide, aryl chloride, and nitro group positions allows for a wide range of selective transformations. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the synthesis of complex target molecules, particularly in the field of drug discovery and development. While quantitative kinetic and stability data for this specific molecule are sparse, the behavior of closely related analogues provides a strong predictive framework for its handling and reaction design. Further research into the specific kinetic and thermodynamic parameters of its reactions would be beneficial for optimizing its use in various synthetic applications.

References

A Technical Guide to the Solubility of 2-(Bromomethyl)-1-chloro-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust framework for its determination. Detailed experimental protocols for the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, are provided. Furthermore, this guide presents the key physicochemical properties of the compound and a template for the systematic recording of experimentally determined solubility data.

Introduction to this compound

This compound is a halogenated nitroaromatic compound with the chemical formula C₇H₅BrClNO₂.[1] Its structure, featuring a reactive bromomethyl group, a chloro substituent, and a nitro group on a benzene ring, makes it a versatile reagent in organic synthesis. It is primarily used as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, for purification processes such as crystallization, and for its formulation in subsequent applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52427-01-7 | PubChem[1] |

| Molecular Formula | C₇H₅BrClNO₂ | PubChem[1] |

| Molecular Weight | 250.48 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

Solubility Profile

Qualitative Solubility

Based on the principle of "like dissolves like," the molecular structure of this compound—a substituted aromatic compound—suggests it is likely to be sparingly soluble in water and more soluble in organic solvents. A related compound, 2-bromo-1-chloro-4-nitrobenzene, is described as soluble in ethanol, ether, and other non-polar solvents, and slightly soluble in water.[2]

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) | Temperature (°C) |

| Non-Polar Solvents | ||||||

| Hexane | 86.18 | 0.655 | 1.88 | Data not available | Data not available | |

| Toluene | 92.14 | 0.867 | 2.38 | Data not available | Data not available | |

| Moderately Polar Solvents | ||||||

| Dichloromethane | 84.93 | 1.33 | 9.08 | Data not available | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | 6.02 | Data not available | Data not available | |

| Polar Aprotic Solvents | ||||||

| Acetone | 58.08 | 0.791 | 20.7 | Data not available | Data not available | |

| Acetonitrile | 41.05 | 0.786 | 37.5 | Data not available | Data not available | |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 46.7 | Data not available | Data not available | |

| Polar Protic Solvents | ||||||

| Methanol | 32.04 | 0.792 | 32.7 | Data not available | Data not available | |

| Ethanol | 46.07 | 0.789 | 24.5 | Data not available | Data not available | |

| Isopropanol | 60.10 | 0.786 | 19.9 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following section details the shake-flask method, a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

The Shake-Flask Method

This method is considered the gold standard for measuring equilibrium solubility.[3]

4.1.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

4.1.2. Procedure

-

Preparation of Saturated Solution : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]

-

Phase Separation : After equilibration, allow the suspension to stand, permitting the undissolved solid to sediment. To ensure complete removal of solid particles from the supernatant, centrifuge the vials at a high speed.

-

Sample Collection : Carefully collect the clear supernatant using a pipette. For further clarification, filter the supernatant through a 0.45 µm syringe filter that is chemically compatible with the solvent.[5]

-

Dilution : Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration within the linear range of the analytical method to be used.

Quantification of Solute

The concentration of this compound in the diluted filtrate can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

4.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is a robust and widely used method for the quantification of organic compounds.

-

Method Development : Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis : Inject the diluted filtrate into the HPLC system and record the peak area.

-

Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

4.2.2. UV-Vis Spectroscopy This technique can be employed if the compound has a chromophore that absorbs in the UV-Vis range.

-

Determine Maximum Wavelength (λmax) : Scan a dilute solution of the compound to determine the wavelength of maximum absorbance.

-

Calibration Curve : Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).[6]

-

Sample Analysis : Measure the absorbance of the diluted filtrate at the λmax.

-

Calculation : Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution, correcting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

References

Spectral Analysis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on the analysis of its structural features and comparison with closely related compounds. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data available for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The electron-withdrawing nature of the nitro and chloro groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Benzylic (-CH₂Br) | ~ 4.5 - 4.8 | Singlet (s) | 2H |

| Aromatic (H-3) | ~ 7.6 - 7.8 | Doublet (d) | 1H |

| Aromatic (H-5) | ~ 8.1 - 8.3 | Doublet of doublets (dd) | 1H |

| Aromatic (H-6) | ~ 8.4 - 8.6 | Doublet (d) | 1H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The carbon attached to the nitro group and the halogenated carbons are expected to be significantly deshielded.

| Carbon | Predicted Chemical Shift (ppm) |

| Benzylic (-CH₂Br) | ~ 30 - 35 |

| Aromatic (C-3) | ~ 125 - 128 |

| Aromatic (C-5) | ~ 129 - 132 |

| Aromatic (C-6) | ~ 135 - 138 |

| Aromatic (C-1) | ~ 133 - 136 |

| Aromatic (C-2) | ~ 140 - 143 |

| Aromatic (C-4) | ~ 147 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ stretch | 1550 - 1510 | Strong |

| Symmetric NO₂ stretch | 1355 - 1335 | Strong |

| C=C aromatic stretch | 1600 - 1450 | Medium-Weak |

| C-Cl stretch | 800 - 600 | Strong |

| C-Br stretch | 600 - 500 | Strong |

| C-H out-of-plane bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes will result in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 249/251/253 | Molecular ion with isotopic peaks due to ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. The relative intensities will depend on the isotopic abundances. |

| [M-Br]⁺ | 170/172 | Loss of the bromine atom. Isotopic peak due to chlorine. |

| [M-NO₂]⁺ | 203/205/207 | Loss of the nitro group. |

| [C₇H₅ClNO]⁺ | 170/172 | |

| [C₇H₅Cl]⁺ | 112/114 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for aromatic compounds like this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2.1.2. Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

2.1.3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

2.3.1. Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

2.3.2. Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic identification of an organic compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental data is currently scarce, the predictive information and standardized protocols provided herein offer a robust framework for its characterization.

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene: Commercial Availability, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-(Bromomethyl)-1-chloro-4-nitrobenzene (CAS No. 52427-01-7). It details its commercial availability, suppliers, and key chemical properties. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via radical bromination of its precursor and discusses its application as a reactive intermediate in the synthesis of more complex molecules relevant to drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from grams to kilograms, with purities generally reported to be between 95% and 97%.[1]

Key suppliers for this compound include:

-

Santa Cruz Biotechnology: A well-known supplier of biochemicals and research reagents.[2]

-

Aaron Chemicals: A supplier of a wide range of organic compounds.[3]

-

Molbase: An online marketplace for chemical sourcing.

-

PubChem: Provides a list of chemical vendors for this compound.[4]

When sourcing this chemical, it is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the lot.

Physicochemical and Spectral Data

A summary of the key physicochemical and computed spectral data for this compound is presented in the table below. This information is essential for its handling, reaction setup, and characterization.

| Property | Value |

| CAS Number | 52427-01-7 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Expected to be a crystalline solid (e.g., yellow, off-white) |

| Melting Point | 85.0 - 87.0 °C |

| Boiling Point | 329 °C at 760 mmHg (Predicted) |

| Density | 1.755 g/cm³ (Predicted) |

| Purity (Typical) | 95-97% |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO), with low solubility in water. |

| ¹H NMR (Predicted) | Shifts expected for aromatic protons in the range of 7.5-8.5 ppm and a singlet for the benzylic protons around 4.5-5.0 ppm. |

| ¹³C NMR (Predicted) | Aromatic carbons expected in the range of 120-150 ppm and the benzylic carbon around 30-35 ppm. |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the radical bromination of its precursor, 1-chloro-2-methyl-4-nitrobenzene (also known as 2-chloro-5-nitrotoluene). This reaction, a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

1-chloro-2-methyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methyl-4-nitrobenzene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

-

Purification: The filtrate is then concentrated under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Application in Nucleophilic Substitution: Synthesis of a Secondary Amine

The benzylic bromide in this compound is highly reactive towards nucleophiles. This allows for the facile introduction of various functionalities. The following protocol describes a typical nucleophilic substitution reaction with a primary amine.

Reaction Scheme:

Caption: Application in nucleophilic substitution.

Materials and Reagents:

-

This compound

-

A primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Ethyl acetate and brine for work-up

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

-

Addition of Reagents: Add potassium carbonate (2.0 equivalents) to the solution, followed by the dropwise addition of the primary amine (1.2 equivalents) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude secondary amine, which can be further purified by column chromatography if necessary.

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. Its trifunctional nature, possessing a reactive benzylic bromide, a modifiable nitro group, and a less reactive aryl chloride, allows for the stepwise and selective introduction of various functionalities. This makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds and other molecular architectures of interest in drug discovery.

The nitro group can be reduced to an amine, which can then undergo a variety of transformations such as acylation, sulfonylation, or diazotization. The aryl chloride can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This array of possible transformations enables the generation of diverse compound libraries for screening and lead optimization in drug development programs.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage. All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Synthesis and Handling of 2-(Bromomethyl)-1-chloro-4-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a reactive aromatic compound with significant applications in organic synthesis and pharmaceutical development. Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety protocols are paramount for its safe utilization in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the design of experimental procedures and for understanding the compound's behavior under various conditions.

| Property | Value |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| CAS Number | 52427-01-7 |

| Appearance | Solid (form may vary) |

| IUPAC Name | This compound |

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications, highlighting the primary risks associated with its handling.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Emergency Response and First Aid:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Call a physician immediately. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Call a physician immediately. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately. |

Section 3: Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is mandatory when handling this compound. The following diagram outlines the necessary protective gear.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 2-(Bromomethyl)-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for performing nucleophilic substitution reactions using 2-(Bromomethyl)-1-chloro-4-nitrobenzene. This compound is a valuable building block in organic synthesis, featuring a highly reactive benzylic bromide that allows for the selective introduction of various functional groups. The presence of a chloro substituent and a strongly electron-withdrawing nitro group on the aromatic ring also opens possibilities for subsequent chemical modifications.

The primary reaction pathway discussed is the SN2 (Substitution Nucleophilic Bimolecular) reaction at the benzylic carbon. The benzylic bromide is significantly more reactive than the aryl chloride, enabling selective substitution at the bromomethyl position.[1] This differential reactivity is key to the synthetic utility of this substrate.[1]

General Reaction Scheme

The fundamental transformation involves the attack of a nucleophile on the methylene carbon of this compound, leading to the displacement of the bromide leaving group.

Figure 1: General nucleophilic substitution on this compound.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions performed on this compound and similar substrates with different nucleophiles. The data presented includes representative reaction conditions and yields, providing a comparative overview for synthetic planning.

| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Time (h) | Product Example | Yield (%) |

| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(2-Chloro-5-nitrobenzyl)propan-2-amine | >95% (crude)[1] |

| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 1-Chloro-2-((4-ethoxyphenoxy)methyl)-4-nitrobenzene | ~98%[1] |

| Thiol | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(2-chloro-5-nitrobenzyl) sulfide | 85-95%[1] |

| Azide | Sodium Azide (NaN₃) | DMF | - | Room Temp | 12-24 | 1-(Azidomethyl)-2-chloro-4-nitrobenzene | High[2] |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | - | Reflux | 2-4 | (2-Chloro-5-nitrophenyl)acetonitrile | Good to High[2] |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | - | 40-50 | 1-3 | (2-Chloro-5-nitrophenyl)methanol | Good to High[2] |

Note: Yields and reaction conditions are based on similar substrates and may require optimization for this compound.

Experimental Protocols

Detailed methodologies for key nucleophilic substitution reactions are provided below.

Protocol 1: Synthesis of N-(2-Chloro-5-nitrobenzyl)amines

This protocol details the synthesis of a secondary amine via the reaction of this compound with a primary amine.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary or secondary amine (e.g., Isopropylamine, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[1][3]

-

Add the desired amine (1.2 eq) to the mixture.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-((Aryloxy)methyl)-1-chloro-4-nitrobenzene (Williamson Ether Synthesis)

This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.[4]

Materials and Reagents:

-

This compound (1.0 eq)

-

Phenol (e.g., 4-Ethoxyphenol, 1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether or Ethyl acetate

-

Water and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Dry round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 eq) and anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the flask.

-

Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Partition the residue between diethyl ether and water.[3]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter and concentrate the organic phase under reduced pressure to yield the crude ether.

-

Purify by column chromatography on silica gel if required.[3]

Protocol 3: Synthesis of 2-((Alkylthio)methyl)-1-chloro-4-nitrobenzene (Thioether Synthesis)

This protocol details the synthesis of a thioether by reacting this compound with a thiol.

Materials and Reagents:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol, 1.1 eq)

-

Sodium hydroxide (NaOH, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Methanol or Acetonitrile

-

Dichloromethane

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.1 eq) in methanol.

-

Add sodium hydroxide (1.2 eq) to form the sodium thiolate in situ.

-

Add a solution of this compound (1.0 eq) in methanol to the thiolate solution.

-

Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.[3]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.[3]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the organic phase to obtain the crude thioether.

-

Purify by column chromatography on silica gel.[3]

Mandatory Visualizations

Reaction Mechanism: SN2 Pathway

The reactions described proceed via a nucleophilic substitution mechanism, primarily an SN2 pathway.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon 180° opposite to the leaving group.[5] This "backside attack" leads to an inversion of configuration if the carbon is a stereocenter.[5][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]